1-Chloro-4-fluoroisoquinolin-5-amine

Description

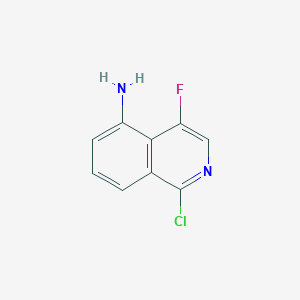

1-Chloro-4-fluoroisoquinolin-5-amine (CAS: 928665-23-0) is a halogenated isoquinoline derivative with the molecular formula C₉H₆ClFN₂ and a molecular weight of 196.61 g/mol . It is characterized by a chloro substituent at position 1, a fluoro group at position 4, and an amine at position 5 of the isoquinoline scaffold. The compound is commercially available in purities of 95% from suppliers such as BLDpharm and Combi-Blocks, with typical stock quantities ranging from 100 mg to 1 g . Its structural complexity and functional group arrangement make it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

1-chloro-4-fluoroisoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2/c10-9-5-2-1-3-7(12)8(5)6(11)4-13-9/h1-4H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREJADUBOVLVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CN=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluoroisoquinolin-5-amine can be synthesized through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. This method typically involves the use of reagents such as phosphorus oxychloride (POCl3) and anhydrous aluminum chloride (AlCl3) under controlled conditions . Another method includes the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring using halogenation reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoroisoquinolin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

1-Chloro-4-fluoroisoquinolin-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoroisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of isoquinoline derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Purity |

|---|---|---|---|---|---|

| 1-Chloro-4-fluoroisoquinolin-5-amine | 928665-23-0 | C₉H₆ClFN₂ | 196.61 | Cl (1), F (4), NH₂ (5) | 95% |

| 4-Chloroisoquinolin-1-amine | 30598-04-0 | C₉H₇ClN₂ | 178.62 | Cl (4), NH₂ (1) | ≥98% |

| 4-Chloroisoquinolin-5-amine | 1521836-30-5 | C₉H₇ClN₂ | 178.62 | Cl (4), NH₂ (5) | N/A |

| 1-Chloroisoquinolin-4-amine | N/A | C₉H₇ClN₂ | 178.62 | Cl (1), NH₂ (4) | N/A |

| 5-Bromo-4-chloroisoquinoline | 1822679-63-9 | C₉H₅BrClN | 258.51 | Br (5), Cl (4) | 95% |

| Isoquinolin-5-amine hydrochloride | 152814-23-8 | C₉H₉ClN₂ | 180.63 | NH₂ (5), HCl salt | N/A |

Key Observations :

Halogen Effects : The substitution of fluorine (electronegative, smaller atomic radius) at position 4 in the target compound contrasts with chlorine or bromine in analogs. Fluorine may enhance metabolic stability compared to bulkier halogens like bromine .

Amine Position: The amine at position 5 in the target compound distinguishes it from 4-chloroisoquinolin-1-amine (amine at position 1), which has a lower molecular weight (178.62 vs. 196.61 g/mol) .

Salt Forms: Isoquinolin-5-amine hydrochloride (CAS: 152814-23-8) demonstrates how salt formation impacts solubility and handling requirements compared to the free base form of the target compound .

Biological Activity

1-Chloro-4-fluoroisoquinolin-5-amine (CAS No. 928665-23-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceutical development.

This compound is characterized by the presence of both chlorine and fluorine substituents on the isoquinoline ring structure. This unique combination influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHClF N |

| Molecular Weight | 185.61 g/mol |

| Structure | Isoquinoline derivative with Cl and F |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Effects

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The presence of the fluorine atom enhances its binding affinity to specific molecular targets involved in cancer cell growth regulation, indicating a potential mechanism for its anticancer activity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within cells. The chlorine atom contributes to increased lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. Fluorine substitution enhances electron-withdrawing effects, which may improve binding to active sites on enzymes or receptors critical for various biological processes .

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study investigated the impact of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC value significantly lower than that of control compounds. The study suggested that the compound induces apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties against Staphylococcus aureus. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting that it could be developed into a novel antimicrobial therapy.

Comparative Analysis with Similar Compounds

The unique structural features of this compound distinguish it from other isoquinoline derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloroisoquinoline | Lacks fluorine | Limited antimicrobial activity |

| 4-Fluoroisoquinoline | Lacks chlorine | Moderate anticancer properties |

| 1-Chloro-4-fluoroquinoline | Different ring system | Distinct applications in drug design |

Future Directions

Given its promising biological activities, further research into this compound is warranted. Areas for future investigation include:

- In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Elucidating detailed pathways through which the compound exerts its effects.

- Synthetic Modifications : Exploring derivatives to enhance efficacy and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.